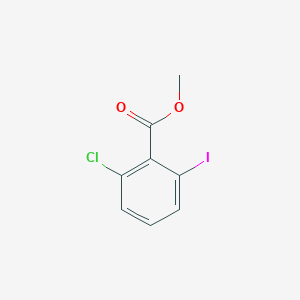

Methyl 2-chloro-6-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTZVCICIVVFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Methyl 2-chloro-6-iodobenzoate

Introduction

Methyl 2-chloro-6-iodobenzoate is a key substituted aromatic ester that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both chloro and iodo groups ortho to a methyl ester, makes it a valuable building block for constructing complex molecular architectures. This compound is particularly significant in the fields of pharmaceutical research and agrochemical development, where it is employed in the synthesis of active pharmaceutical ingredients (APIs) and novel pesticidal or herbicidal agents.[1] The reactive sites on the molecule, especially the carbon-iodine bond, are amenable to a variety of cross-coupling reactions, allowing for precise molecular functionalization.[1][2]

This guide provides an in-depth, technically-focused protocol for the synthesis and purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical principles and strategic decisions behind the methodology.

Synthesis Strategy: The Sandmeyer Reaction Pathway

The most robust and widely applicable method for introducing an iodo group onto an aromatic ring, especially when directed by an amine, is the Sandmeyer reaction. This classic transformation involves the diazotization of an aromatic amine followed by substitution with an iodide salt. For the synthesis of this compound, the logical precursor is an aminobenzoic acid derivative.

The chosen synthetic route begins with 2-Amino-6-chlorobenzoic acid. This starting material is strategic because the amino group provides a handle for the diazotization-iodination sequence, while the chloro and carboxylic acid functionalities are already in the desired positions. The synthesis proceeds in two main stages:

-

Diazotization and Iodination: 2-Amino-6-chlorobenzoic acid is converted to a diazonium salt, which is then reacted with potassium iodide to yield 2-chloro-6-iodobenzoic acid.

-

Fischer Esterification: The resulting carboxylic acid is then esterified using methanol under acidic conditions to produce the final target molecule, this compound.

This pathway is favored for its reliability and the commercial availability of the starting materials.[3][4]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Part 1: Detailed Synthesis Protocol

Stage 1: Synthesis of 2-chloro-6-iodobenzoic acid

This stage leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides.

Causality Behind Experimental Choices:

-

Low Temperature (0-5°C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to prevent unwanted side reactions, ensuring a high yield of the desired intermediate.

-

Acidic Medium (HCl): The reaction requires a strong acid to protonate nitrous acid (formed in situ from NaNO₂) to generate the active nitrosating agent.

-

Potassium Iodide (KI): Iodide is an excellent nucleophile that readily displaces the dinitrogen gas (N₂) from the diazonium salt, forming the stable carbon-iodine bond.

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-6-chlorobenzoic acid in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.

-

Diazotization: While maintaining the temperature below 5°C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The addition rate should be controlled to prevent the temperature from rising. Stir vigorously for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Iodination: In a separate beaker, dissolve potassium iodide (KI) in water. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with continuous stirring. Effervescence (release of N₂ gas) will be observed.

-

Reaction Completion & Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. A precipitate of 2-chloro-6-iodobenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold solution of sodium thiosulfate to remove any residual iodine, followed by several washes with cold deionized water to remove inorganic salts.

-

Drying: Dry the crude product under vacuum to a constant weight.

Stage 2: Esterification to this compound

This step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices:

-

Excess Methanol: Methanol serves as both a reagent and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the methyl ester according to Le Châtelier's principle.

-

Catalytic Sulfuric Acid (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction to the boiling point of methanol (approx. 65°C) increases the reaction rate, allowing the system to reach equilibrium in a reasonable timeframe.[5]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add the dried 2-chloro-6-iodobenzoic acid and a large excess of methanol.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like diethyl ether or ethyl acetate.[5]

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 2: Purification and Characterization

The crude product will likely contain unreacted starting material and side products. Column chromatography is the most effective method for obtaining a highly pure sample.

Causality Behind Purification Choices:

-

Stationary Phase (Silica Gel): Silica gel is a polar adsorbent. The separation is based on the differential polarity of the components in the crude mixture.

-

Mobile Phase (Hexane/Ethyl Acetate): A non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) is used. By starting with a low polarity eluent (high hexane content) and gradually increasing the polarity (increasing ethyl acetate content), compounds are eluted in order of increasing polarity. The less polar product will elute before any more polar impurities.[6]

Purification Workflow Diagram

Caption: General workflow for the purification of the target compound.

Purification Protocol: Flash Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase as required, while monitoring the eluting fractions by TLC.

-

Fraction Analysis: Combine the fractions that contain the pure product.

-

Final Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a solid or oil.

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiplets), Methyl ester protons (singlet ~3.9 ppm) |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~165-170 ppm), Aromatic carbons (distinct signals) |

| Mass Spec (MS) | Molecular Ion Peak (m/z) | ~296.9 (for C₈H₆ClIO₂) corresponding to the molecular weight. |

| Melting Point | Temperature Range | A sharp melting point indicates high purity. |

Safety and Handling

-

Diazotization: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

-

Reagents: Iodine and its compounds can cause skin and respiratory irritation.[7][8] Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. goldbio.com [goldbio.com]

- 5. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. physics.purdue.edu [physics.purdue.edu]

- 9. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to Methyl 2-chloro-6-iodobenzoate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-iodobenzoate is a halogenated aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically hindered ortho-chloro group and a reactive ortho-iodo group flanking a methyl ester, endows it with distinct chemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and other complex molecular architectures.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. Key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1261559-47-0 | [1][2][3] |

| Molecular Formula | C₈H₆ClIO₂ | [3] |

| Molecular Weight | 296.49 g/mol | [3] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Room temperature, away from light, in a dry, sealed container | [4] |

Molecular Structure and Spectroscopic Analysis

The arrangement of substituents on the benzene ring of this compound dictates its reactivity. The presence of both a chlorine and an iodine atom at the ortho positions relative to the methyl ester creates a sterically demanding environment that can influence reaction kinetics and regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm. The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. Based on related structures, the chemical shifts are anticipated to be in the aromatic region (7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester will appear downfield (around 165 ppm). The carbon bearing the methyl group will be around 52 ppm. The six aromatic carbons will have shifts influenced by the attached halogens and the ester group, with the carbon atoms attached to iodine and chlorine showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2950 cm⁻¹, respectively), and C-C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹). The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid.

General Experimental Protocol: Esterification of 2-chloro-6-iodobenzoic Acid

This protocol is based on well-established esterification methods for aromatic carboxylic acids.[5][6]

Materials:

-

2-chloro-6-iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Acid-Catalyzed Esterification (Fischer Esterification): a. In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. e. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. g. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Alternative Method using Thionyl Chloride: a. In a fume hood, carefully add thionyl chloride (1.1-1.5 eq) to a solution of 2-chloro-6-iodobenzoic acid (1.0 eq) in an inert solvent like dichloromethane or toluene at 0 °C. b. Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases. c. Cool the reaction mixture and carefully add methanol. d. Heat the mixture to reflux for a few hours to complete the esterification. e. After cooling, perform an aqueous workup as described in the Fischer esterification method. f. Purify the product as described above.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a low-valent metal center (e.g., Pd(0)). This reactivity difference allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for subsequent transformations.

This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive sites that permit further functionalization.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling enables the formation of a new C-C bond between an organoboron compound and an organic halide.[7][8]

Figure 1: Suzuki-Miyaura coupling of this compound.

General Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10]

Figure 2: Heck reaction of this compound.

General Experimental Protocol:

-

To a mixture of this compound (1.0 eq), an alkene (1.1-2.0 eq), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂).

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction until completion.

-

After cooling, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide.[11][12][13]

Figure 3: Sonogashira coupling of this compound.

General Experimental Protocol:

-

In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent, which is often an amine base itself (e.g., triethylamine) or a mixture with another solvent like THF or DMF.

-

Add the terminal alkyne (1.1-1.5 eq).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by filtering off the amine hydrohalide salt and evaporating the solvent.

-

Purify the product by column chromatography.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, hazard information for structurally similar compounds, such as other chloro-iodobenzoic acid derivatives, should be considered.[14]

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically valuable building block with a unique substitution pattern that allows for selective functionalization. Its utility in palladium-catalyzed cross-coupling reactions makes it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The protocols and data presented in this guide provide a foundational understanding for the safe and effective use of this versatile reagent in a research and development setting.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 2-氯-6-碘苯甲酸甲酯 - CAS:1261559-47-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. This compound [myskinrecipes.com]

- 5. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-iodobenzoate, a halogenated aromatic ester, represents a key building block in modern organic synthesis. Its trifunctional nature—bearing a methyl ester, a chloro group, and an iodo group on the benzene ring—offers multiple reaction sites for the construction of complex molecular architectures. This makes it a valuable intermediate in the development of novel pharmaceutical agents and other high-value chemical entities. The precise positioning of the substituents (chloro at position 2 and iodo at position 6) creates significant steric hindrance around the ester functionality, influencing its reactivity and physical characteristics.

This technical guide provides a comprehensive overview of the known physical properties of this compound. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key physical and spectroscopic properties.

Core Physical Properties of this compound

While extensive experimental data for this compound is not widely published, the fundamental molecular attributes have been established.

| Property | Value | Source |

| CAS Number | 1261559-47-0 | [1][2] |

| Molecular Formula | C₈H₆ClIO₂ | [1][2] |

| Molecular Weight | 296.49 g/mol | [1] |

| Appearance | Not specified; likely a solid at room temperature based on similar compounds. | Inferred |

| Storage Condition | Room temperature, away from light, in a dry, sealed container. | [1] |

It is crucial for researchers to obtain a certificate of analysis from the supplier for batch-specific data.

Experimental Protocols for Physical Characterization

The following sections detail standard methodologies for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

-

For an accurate measurement, heat the sample slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).[4]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: The solubility profile of a compound in various solvents is dictated by its polarity and intermolecular forces ("like dissolves like"). Halogenated aromatic esters are typically nonpolar to moderately polar and are expected to be soluble in common organic solvents.

Methodology: Small-Scale Solubility Test

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure:

-

To a series of small test tubes, add approximately 10-20 mg of this compound.

-

Add the selected solvent dropwise (starting with ~0.5 mL) to each tube.

-

Agitate the mixture (vortex or shake) and observe for dissolution.

-

If the compound dissolves, it is classified as "soluble." If not, gently heat the mixture to assess for temperature-dependent solubility.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent at room temperature and with heating.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is determined by its local electronic environment.

Expected ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and ester groups.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected, likely in the range of δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A signal for the ester carbonyl carbon is expected in the downfield region (δ 160-170 ppm).

-

Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are anticipated. The carbons directly attached to the halogens (C-Cl and C-I) will have characteristic chemical shifts.

-

Methyl Carbon (-OCH₃): A signal for the methyl carbon should appear in the upfield region (δ 50-60 ppm).

Methodology: NMR Sample Preparation and Acquisition [1]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Caption: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band will likely appear in the 1250-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic): Absorption bands are expected just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): One or more medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically around 700-800 cm⁻¹.

-

C-I Stretch: A weak to medium absorption is expected in the lower frequency region of the fingerprint region, typically around 500-600 cm⁻¹.

Methodology: Thin Solid Film Method [6]

-

Sample Preparation: Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care.[7] While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

-

Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][7]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper waste disposal.

Disclaimer: This safety information is based on general knowledge of related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1261559-47-0 [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to Methyl 2-chloro-6-iodobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-iodobenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring both chloro and iodo groups ortho to a methyl ester, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its physicochemical properties, and its potential applications, particularly in the realms of pharmaceutical research and materials science. The strategic placement of two different halogen atoms allows for selective and sequential functionalization, making it a versatile intermediate for the synthesis of novel compounds.

Chemical Identity and Properties

CAS Number: 1261559-47-0[1]

Synonyms:

-

2-Chloro-6-iodo-benzoic acid methyl ester

-

Methyl 6-chloro-2-iodobenzoate

Chemical Structure:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-chloro-6-iodobenzoate

Introduction: The Structural Elucidation of Complex Halogenated Aromatics

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are of paramount importance. Their unique physicochemical properties, often modulated by the nature and position of the halogen substituents, make them versatile scaffolds in the design of novel therapeutic agents and functional materials.[1][2][3] Methyl 2-chloro-6-iodobenzoate is a prime example of such a scaffold, presenting a complex substitution pattern that significantly influences its electronic and steric characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the anisotropic and inductive effects of the chloro, iodo, and methyl ester substituents.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~ 7.65 | Doublet of doublets (dd) | ~ 8.0, 1.5 | 1H | H-4 |

| ~ 7.40 | Triplet (t) | ~ 8.0 | 1H | H-5 |

| ~ 7.20 | Doublet of doublets (dd) | ~ 8.0, 1.5 | 1H | H-3 |

| ~ 3.95 | Singlet (s) | - | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is anticipated to display a complex splitting pattern due to the three adjacent protons on the benzene ring.[4]

-

H-4 Proton: This proton is expected to resonate furthest downfield due to the combined electron-withdrawing effects of the adjacent iodine atom and the para chloro substituent. It will likely appear as a doublet of doublets, with a larger coupling constant from the ortho coupling to H-5 and a smaller coupling constant from the meta coupling to H-3.

-

H-5 Proton: Situated between H-4 and H-3, the H-5 proton will experience ortho coupling to both neighboring protons, resulting in a triplet. Its chemical shift will be intermediate between H-4 and H-3.

-

H-3 Proton: This proton is expected to be the most upfield of the aromatic signals due to being ortho to the electron-withdrawing chloro group and meta to the iodo group. It will appear as a doublet of doublets, with a large ortho coupling to H-5 and a smaller meta coupling to H-4.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet.[5] Their chemical shift around 3.95 ppm is characteristic for methyl esters.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[6]

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 167 | C=O |

| ~ 140 | C-2 |

| ~ 135 | C-6 |

| ~ 133 | C-4 |

| ~ 131 | C-1 |

| ~ 129 | C-5 |

| ~ 127 | C-3 |

| ~ 53 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum relies on the predictable effects of the substituents on the chemical shifts of the aromatic carbons.[7]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

-

Substituted Aromatic Carbons (C-1, C-2, C-6): The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced. The carbon bearing the methyl ester group (C-1) and the carbon bearing the chloro group (C-2) will be downfield. The carbon attached to the iodine (C-6) is also expected to be significantly downfield.

-

Unsubstituted Aromatic Carbons (C-3, C-4, C-5): The chemical shifts of the protonated aromatic carbons are influenced by their position relative to the substituents. The electron-withdrawing nature of the chloro, iodo, and ester groups will generally lead to a deshielding of these carbons, causing them to appear in the 120-140 ppm range.[6]

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at a characteristic upfield position, typically around 50-55 ppm.

Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.[8][9]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies to maximize sensitivity.[9]

3. Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical acquisition parameters include a 30° or 45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[10]

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include a 30° or 45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.[11]

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to the spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shift scale to the TMS signal at 0.00 ppm.

Visualizations

Molecular Structure and Proton/Carbon Numbering

Caption: Numbering scheme for this compound.

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR spectral analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have been able to construct a reliable spectral interpretation. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. This guide serves as a robust resource for scientists and researchers, empowering them with the foundational knowledge required for the structural characterization of complex halogenated aromatic compounds, thereby facilitating advancements in drug discovery and materials science.

References

- 1. New forms of apremilast with halogen derivatives of benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00770D [pubs.rsc.org]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. chem.as.uky.edu [chem.as.uky.edu]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-6-iodobenzoate

This compound is a halogenated aromatic ester of significant interest in synthetic chemistry. It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise arrangement of its functional groups—a methyl ester, a chloro group, and an iodo group on a benzene ring—provides multiple reactive sites for advanced chemical transformations like cross-coupling reactions.[1]

Given its role as a foundational precursor, verifying the identity, purity, and structural integrity of this compound is paramount. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis make it indispensable. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, grounded in established principles and field-proven methodologies. We will explore the rationale behind instrumental choices, delve into predictable fragmentation pathways, and present a validated protocol for its characterization.

Part 1: Foundational Principles & Instrumental Strategy

The analysis of a semi-volatile, thermally stable organic molecule like this compound is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph provides excellent separation of the analyte from any impurities or solvent matrix, while the mass spectrometer offers robust ionization and mass analysis.

The Rationale for Electron Ionization (EI)

For structural elucidation, Electron Ionization (EI) is the method of choice. EI is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[2][3] This high energy input not only removes an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, causing the ion to undergo extensive and reproducible fragmentation.[2][3] The resulting mass spectrum is a unique fingerprint of the molecule, rich with fragment ions that allow for detailed structural confirmation. While softer ionization techniques might yield a stronger molecular ion peak, they would lack the wealth of structural data provided by EI's characteristic fragmentation patterns.[3]

Isotopic Signatures: The Halogen Fingerprints

A key feature in the mass spectrum of this compound will be the isotopic patterns of the halogen atoms.

-

Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] Therefore, any fragment ion containing a chlorine atom will appear as a pair of peaks (an M peak and an M+2 peak) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak. This is a definitive diagnostic marker.

-

Iodine: Iodine is monoisotopic (¹²⁷I).[5] Its presence is often confirmed by a large mass loss of 127 Da corresponding to the iodine radical or a prominent peak at m/z 127 for the I⁺ ion.[5]

Part 2: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for the routine analysis of this compound. The causality behind each parameter is explained to ensure adaptability and troubleshooting.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent that completely dissolves the analyte and is compatible with the GC system. Dichloromethane or Ethyl Acetate are excellent first choices. The solvent must not co-elute with the analyte.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 50-100 µg/mL (ppm). This concentration is high enough to produce a strong signal but low enough to avoid column overloading and saturation of the detector.

-

Filtration (if necessary): If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

Instrumentation Parameters

The following parameters are for a standard capillary GC-MS system.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation efficiency for standard capillary columns. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A robust, general-purpose column providing good separation for aromatic compounds. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The program starts at a temperature that allows for good initial focusing on the column and ramps at a rate that ensures separation from potential impurities, with a final hold to elute any less volatile components. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | As discussed, provides extensive fragmentation for structural elucidation. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase without degradation. |

| Ionization Energy | 70 eV | The industry standard for EI, creating reproducible fragmentation and allowing for library matching.[3] |

| Mass Range | 40-350 m/z | A range that covers the expected fragments and the molecular ion (MW ≈ 296.5 Da)[1] while excluding low-mass background ions from air and water. |

| Scan Speed | 2 scans/sec | Provides sufficient data points across the chromatographic peak for good spectral quality. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

Part 3: Data Interpretation & Fragmentation Analysis

The interpretation of the mass spectrum is a logical process of identifying the molecular ion and piecing together the structural puzzle from the fragment ions. A general workflow for this process is visualized below.

Caption: General workflow for GC-MS analysis and interpretation.

The Molecular Ion

The molecular ion (M⁺˙) peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

-

Formula: C₈H₆³⁵ClIO₂

-

Monoisotopic Mass: ~295.91 Da[6]

Due to the chlorine isotope, the molecular ion will appear as a pair of peaks at m/z 296 (for ³⁵Cl) and m/z 298 (for ³⁷Cl) in an approximate 3:1 intensity ratio . The presence of this isotopic cluster is the first confirmation point.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable resultant ions.[7] For aromatic esters, cleavage often occurs adjacent to the carbonyl group.[8] The presence of halogens also provides distinct fragmentation routes.

Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Events:

-

Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group results in the loss of a methoxy radical (31 Da). This is a very common pathway for methyl esters and leads to the formation of a stable acylium ion.[8]

-

Fragment: [M - OCH₃]⁺

-

Expected m/z: 265/267

-

-

Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of the entire methoxycarbonyl radical (59 Da). The resulting ion is the di-halogenated phenyl cation.

-

Fragment: [C₆H₃ClI]⁺

-

Expected m/z: 237/239

-

-

Loss of an Iodine Radical (•I): The carbon-iodine bond is weaker than the carbon-chlorine bond, making the loss of an iodine radical (127 Da) a highly probable event.

-

Fragment: [M - I]⁺

-

Expected m/z: 169/171

-

-

Loss of a Chlorine Radical (•Cl): While less favorable than iodine loss, cleavage of the C-Cl bond can also occur, leading to the loss of a chlorine radical (35 Da).

-

Fragment: [M - Cl]⁺

-

Expected m/z: 261

-

Summary of Expected Ions

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Neutral Loss | Significance |

| 296 / 298 | [C₈H₆ClIO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 265 / 267 | [C₇H₃ClIO]⁺ | •OCH₃ | Loss of methoxy; characteristic of methyl esters |

| 237 / 239 | [C₆H₃ClI]⁺ | •COOCH₃ | Loss of the entire ester group |

| 169 / 171 | [C₈H₆ClO₂]⁺ | •I | Loss of iodine; indicates presence of iodine |

| 261 | [C₈H₆IO₂]⁺ | •Cl | Loss of chlorine |

Conclusion: A Validated Approach to Structural Certainty

The mass spectrometric analysis of this compound via GC-MS with Electron Ionization provides a robust and definitive method for its structural confirmation and purity assessment. By understanding the causal relationships between instrumental parameters and the resulting data, a scientist can generate a high-quality mass spectrum. The true analytical power lies in the interpretation of this spectrum, where the characteristic isotopic signature of chlorine and the predictable fragmentation pathways of the aromatic ester and halide moieties converge to create a unique molecular fingerprint. This guide provides the foundational knowledge and practical framework for researchers, scientists, and drug development professionals to confidently perform and interpret this critical analysis, ensuring the quality of this key synthetic intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-chloro-6-iodobenzoate

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing Methyl 2-chloro-6-iodobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various starting materials and synthetic strategies, underpinned by mechanistic insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of complex molecular architectures. Its utility stems from the ortho-disubstituted pattern of a chloro and an iodo group on the benzoate scaffold. The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, making it an ideal precursor for the synthesis of a wide range of pharmaceutical compounds and functional materials. The ester functionality provides an additional site for chemical modification. This guide will explore the primary retrosynthetic approaches to this molecule, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Approaches to the Synthesis of 2-chloro-6-iodobenzoic Acid: The Key Precursor

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid. Therefore, the core of the synthetic challenge lies in the effective preparation of this key intermediate. This guide will detail three primary strategies for the synthesis of 2-chloro-6-iodobenzoic acid, each with its own set of advantages and experimental considerations.

Pathway I: Synthesis from 2-Chlorobenzoic Acid via C-H Activation

A modern and direct approach to 2-chloro-6-iodobenzoic acid involves the ortho-iodination of 2-chlorobenzoic acid through a palladium-catalyzed C-H activation strategy. This method offers high regioselectivity, which can be a significant challenge in classical electrophilic aromatic substitution reactions.

2.1.1 Mechanistic Rationale

The C-H activation approach often employs a directing group to guide the catalyst to the desired C-H bond. In the case of benzoic acids, the carboxyl group can act as an endogenous directing group. The use of specialized ligands, such as the Yu-Wasa Auxiliary, can facilitate this process, enabling the selective iodination at the ortho position. The reaction typically proceeds via a cyclometalated intermediate, followed by oxidative addition of an iodine source and reductive elimination to afford the iodinated product.

2.1.2 Experimental Protocol: Ortho-Iodination of 2-Chlorobenzoic Acid

A representative procedure for the ortho-iodination of a benzoic acid derivative using a C-H activation approach is described below.[1][2]

Materials:

| Reagent/Material | Grade | Supplier |

| 2-Chlorobenzoic Acid | ≥98% | Various |

| Palladium(II) Acetate | Reagent Grade | Various |

| Yu-Wasa Auxiliary | N/A | Aldrich (791806) |

| Iodine (I₂) | Reagent Grade | Various |

| Solvent (e.g., Toluene) | Anhydrous | Various |

Procedure:

-

To a dry reaction vessel, add 2-chlorobenzoic acid (1.0 eq), Palladium(II) acetate (0.1 eq), and the Yu-Wasa Auxiliary (1.2 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene to the mixture.

-

To the stirred suspension, add iodine (I₂) (1.5 eq) in one portion.

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with an aqueous solution of sodium thiosulfate to quench excess iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-chloro-6-iodobenzoic acid.

Diagram of the C-H Activation Pathway:

Caption: C-H activation route to 2-chloro-6-iodobenzoic acid.

Pathway II: Synthesis from an Aminobenzoic Acid Derivative via the Sandmeyer Reaction

2.2.1 Choice of Starting Material and Retrosynthetic Logic

A logical precursor for this pathway is 2-amino-6-chlorobenzoic acid . The synthesis involves the diazotization of the amino group, followed by the introduction of iodine using a suitable iodide salt.

Diagram of the Sandmeyer Reaction Pathway:

Caption: Sandmeyer reaction route to 2-chloro-6-iodobenzoic acid.

2.2.2 Experimental Protocol: Diazotization and Iodination of 2-Amino-6-chlorobenzoic Acid

The following protocol details the conversion of 2-amino-6-chlorobenzoic acid to 2-chloro-6-iodobenzoic acid.

Materials:

| Reagent/Material | Grade | Supplier |

| 2-Amino-6-chlorobenzoic Acid | ≥97% | Various |

| Sodium Nitrite (NaNO₂) | Reagent Grade | Various |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Various |

| Potassium Iodide (KI) | Reagent Grade | Various |

| Deionized Water | N/A | N/A |

Procedure:

-

Diazotization:

-

In a beaker, suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

If necessary, decolorize the crude product by washing with a dilute solution of sodium thiosulfate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2-chloro-6-iodobenzoic acid.[5]

-

Pathway III: Synthesis from 2-Chloro-6-iodotoluene via Oxidation

An alternative strategy involves the use of a commercially available toluene derivative, 2-chloro-6-iodotoluene , as the starting material.[6] The synthesis then requires the oxidation of the methyl group to a carboxylic acid.

2.3.1 Oxidation of the Methyl Group: Rationale and Reagent Selection

The oxidation of a methyl group on an aromatic ring can be achieved using strong oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation. The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid.

Diagram of the Oxidation Pathway:

Caption: Oxidation of 2-chloro-6-iodotoluene.

2.3.2 Experimental Protocol: Oxidation of 2-Chloro-6-iodotoluene

The following protocol is a general procedure for the oxidation of a substituted toluene to the corresponding benzoic acid.

Materials:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-6-iodotoluene | ≥98% | Various |

| Potassium Permanganate (KMnO₄) | Reagent Grade | Various |

| Sodium Hydroxide (NaOH) | Reagent Grade | Various |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Various |

| Deionized Water | N/A | N/A |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-6-iodotoluene (1.0 eq) and water.

-

Add a small amount of sodium hydroxide to make the solution slightly basic.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux for several hours until the purple color persists, indicating the consumption of the starting material.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings and concentrate the volume under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2-chloro-6-iodobenzoic acid.

Final Step: Esterification of 2-chloro-6-iodobenzoic Acid

The final step in the synthesis of this compound is the esterification of the parent carboxylic acid. The Fischer-Speier esterification is a reliable and widely used method for this transformation.[7]

3.1 Mechanistic Overview

Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the formation of the ester.

Diagram of the Esterification Workflow:

Caption: Final esterification step.

3.2 Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-6-iodobenzoic Acid | ≥97% | Previously Synthesized |

| Methanol | Anhydrous | Various |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various |

| Saturated Sodium Bicarbonate Solution | N/A | N/A |

| Brine | N/A | N/A |

| Anhydrous Sodium Sulfate | Reagent Grade | Various |

| Ethyl Acetate | Reagent Grade | Various |

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or heptane) to yield the pure product.

Comparative Analysis of Synthetic Routes

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 2-Chlorobenzoic Acid | C-H Activation, Iodination | Direct, potentially high regioselectivity | Requires specialized catalyst and ligands, may have higher cost |

| 2-Amino-6-chlorobenzoic Acid | Diazotization, Sandmeyer Reaction | Well-established, reliable, uses common reagents | Starting material may not be readily available, handling of diazonium salts requires care |

| 2-Chloro-6-iodotoluene | Oxidation of methyl group | Starting material is commercially available | Use of strong oxidizing agents, potential for side reactions, waste disposal of manganese salts |

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound, each commencing from a different starting material. The choice of the most appropriate route will depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities. The C-H activation pathway represents a modern and elegant approach, while the Sandmeyer reaction and the oxidation of a toluene derivative are more traditional yet robust methods. All three routes converge on the key intermediate, 2-chloro-6-iodobenzoic acid, which is then esterified to yield the final product. The provided protocols offer a solid foundation for the practical execution of these syntheses, and it is recommended that all procedures be carried out with appropriate safety precautions by trained personnel.

References

- 1. 2-chloro-6-iodobenzoic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Chloro-6-iodobenzoic acid 95 13420-63-8 [sigmaaldrich.com]

- 3. homework.study.com [homework.study.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"discovery and history of polysubstituted benzene derivatives"

An In-Depth Technical Guide to the Discovery and History of Polysubstituted Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzene ring is a foundational scaffold in organic chemistry, and its polysubstituted derivatives are ubiquitous in pharmaceuticals, materials science, and agrochemicals. This guide provides a comprehensive exploration of the historical discoveries and the evolution of synthetic methodologies that have enabled the precise construction of these complex molecules. From the initial elucidation of benzene's enigmatic structure to the development of classical electrophilic aromatic substitution and the advent of modern cross-coupling reactions, we will delve into the core principles, mechanistic underpinnings, and strategic considerations that govern the synthesis of polysubstituted benzene derivatives. This paper aims to equip researchers and drug development professionals with a deep, field-proven understanding of this critical area of synthetic chemistry.

Part 1: The Dawn of Aromatic Chemistry: Discovery and Structure of Benzene

The story of polysubstituted benzene derivatives begins with the discovery of their parent compound. In 1825, the English scientist Michael Faraday isolated a novel hydrocarbon from the oily residue of illuminating gas produced from whale oil, which he named "bicarburet of hydrogen".[1] This substance, later named benzene, presented a profound puzzle to 19th-century chemists due to its unusual stability and its formula, C6H6, which suggested a high degree of unsaturation.[1]

The breakthrough in understanding benzene's structure came in 1865 from the German chemist August Kekulé.[2][3] As legend has it, a dream of a snake seizing its own tail led him to propose a cyclic structure of six carbon atoms with alternating single and double bonds.[2][3] This model, however, could not fully account for benzene's low reactivity compared to other polyenes.[1] The final piece of the structural puzzle was provided in the 20th century by Linus Pauling, who applied resonance theory to describe benzene as a hybrid of two Kekulé structures, with the π-electrons delocalized over the entire ring.[2][4] This delocalization is the source of benzene's unique stability, now known as aromaticity, and dictates its characteristic substitution reactions rather than addition reactions.[1][5]

Part 2: The Cornerstone of Benzene Functionalization: Electrophilic Aromatic Substitution (EAS)

With the structure of benzene established, the next challenge was to understand how to controllably attach substituents to the ring. The seminal class of reactions that unlocked the functionalization of benzene is Electrophilic Aromatic Substitution (EAS). In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system.[6][7] The general mechanism involves the attack of the electron-rich π-system of the benzene ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7][8] A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.[9]

Several key EAS reactions were discovered in the 19th century and remain fundamental to organic synthesis today:

-

Nitration: The introduction of a nitro group (-NO2) onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid, was first demonstrated in 1872.[8] The active electrophile is the nitronium ion (NO2+).

-

Halogenation: This reaction introduces halogen atoms (e.g., -Cl, -Br) to the ring using a molecular halogen and a Lewis acid catalyst, such as FeCl3 or AlCl3.[6]

-

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved using fuming sulfuric acid. This reaction is notably reversible.[6][10]

-

Friedel-Crafts Reactions: Developed by Charles Friedel and James Crafts in 1877, these reactions are crucial for forming carbon-carbon bonds with the benzene ring.[11][12][13]

-

Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst.[11][13] A significant limitation is the propensity for the intermediate carbocation to rearrange to a more stable form.[14]

-

Acylation: An acyl group is added using an acyl halide or anhydride with a Lewis acid catalyst.[11][13] This reaction is not prone to rearrangement and produces a deactivated ketone product, preventing over-acylation.[14]

-

Experimental Protocol: Nitration of Benzene

The following protocol describes a standard laboratory procedure for the nitration of benzene to nitrobenzene. This process is a self-validating system; the distinct physical properties of the product (color, density, smell) provide immediate qualitative confirmation of the reaction's success.

Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.

Materials:

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Benzene (C6H6)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Distillation apparatus

Step-by-Step Methodology:

-

Generation of the Electrophile: Carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid in a flask, while cooling the mixture in an ice bath. The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO2+). This step is critical as the nitronium ion is the active agent for the substitution.

-

Electrophilic Attack: While maintaining the temperature below 50°C to prevent dinitration, slowly add 20 mL of benzene to the nitrating mixture with constant stirring. The π-electrons of the benzene ring attack the nitronium ion.

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes. Then, carefully pour the mixture into a beaker of cold water. The nitrobenzene, being denser than water and immiscible, will separate as a yellow oil.

-

Washing and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again. The washing steps are crucial for removing impurities and ensuring the stability of the final product.

-

Drying and Purification: Dry the crude nitrobenzene over anhydrous calcium chloride. Purify the product by distillation.

Part 3: Mastering Regioselectivity: The Role of Substituent Effects

When a monosubstituted benzene undergoes a second EAS reaction, the existing substituent directs the incoming electrophile to a specific position. This phenomenon, known as the directing effect, is fundamental to the synthesis of polysubstituted benzene derivatives.[15] Substituents are classified as either ortho-, para- directing or meta- directing.[9]

-

Ortho-, Para-Directing Groups: These groups direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to themselves.[9] These are typically activating groups , which donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene itself.[16][17] Examples include -OH, -NH2, -OR, and alkyl groups. Halogens are an exception; they are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance.[18][19]

-

Meta-Directing Groups: These groups direct the incoming electrophile to the position two carbons away (meta).[9] These are deactivating groups that withdraw electron density from the ring, making it less reactive than benzene.[15][16] Examples include -NO2, -CN, -SO3H, and carbonyl groups (-CHO, -COR).

The causality behind these directing effects lies in the stability of the arenium ion intermediate. For ortho- and para-directing groups, the positive charge of the intermediate can be delocalized onto the substituent through resonance, leading to a more stable intermediate. For meta-directing groups, attack at the ortho or para positions would place the positive charge adjacent to the electron-withdrawing group, a highly destabilizing arrangement.

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Logical relationship between substituent type and directing effect in EAS.

The order of reactions is therefore critical in synthesizing a specific polysubstituted benzene isomer.[10][20] For example, to synthesize m-bromonitrobenzene from benzene, one must first perform nitration (introducing a meta-director) followed by bromination. Reversing the order (bromination followed by nitration) would yield a mixture of ortho- and para-bromonitrobenzene because bromine is an ortho-, para-director.[21]

Part 4: The Modern Era: Advanced Synthetic Methodologies

While EAS is a powerful tool, it has limitations, particularly in creating complex substitution patterns or coupling non-traditional fragments. The latter half of the 20th century saw the rise of transition-metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of polysubstituted arenes and earned the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[22] These reactions allow for the precise and efficient formation of C-C and C-heteroatom bonds under milder conditions than many classical methods.[23][24]

Table: Key Cross-Coupling Reactions for Arene Functionalization

| Reaction Name | Year Discovered | Electrophile | Nucleophile | Catalyst | Bond Formed |

| Suzuki Coupling | 1979 | Aryl/Vinyl Halide/Triflate | Organoboron compound | Pd | C(sp2)-C(sp2) |

| Heck Reaction | 1972 | Aryl/Vinyl Halide | Alkene | Pd | C(sp2)-C(sp2) |

| Negishi Coupling | 1977 | Aryl/Vinyl Halide | Organozinc compound | Pd or Ni | C(sp2)-C(sp2) |

| Stille Coupling | 1978 | Aryl/Vinyl Halide | Organotin compound | Pd | C(sp2)-C(sp2) |

| Buchwald-Hartwig Amination | 1994 | Aryl Halide/Triflate | Amine | Pd | Aryl-N |

These methods offer unparalleled control over regioselectivity, as the coupling occurs specifically at the site of the halogen or triflate.[25] This has enabled the synthesis of highly complex polysubstituted benzenes that are inaccessible through traditional EAS routes.

Diagram: General Workflow for Suzuki Cross-Coupling

Caption: A simplified workflow of the Suzuki cross-coupling catalytic cycle.

Part 5: Applications in Drug Discovery and Development

The benzene ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[26] The specific substitution pattern on the ring is critical for a drug's efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The ability to synthesize diverse polysubstituted benzene derivatives allows medicinal chemists to:

-